

# Technical Guide: 6-Formyluracil Monohydrate

## Chemical Properties & Applications

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### Compound of Interest

Compound Name: 6-Formyluracil monohydrate

CAS No.: 1052405-08-9; 36327-91-0

Cat. No.: B2828174

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## Executive Summary

6-Formyluracil (Uracil-6-carboxaldehyde) is a critical pyrimidine intermediate used extensively in the synthesis of antimetabolites, antifolates, and fused heterocyclic systems. While often referred to as an aldehyde, the commercial "monohydrate" form (CAS 36327-91-0) typically exists as a stable gem-diol [6-(dihydroxymethyl)uracil] in the solid state, driven by the strong electron-withdrawing nature of the uracil ring. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, reactivity, and applications in drug discovery.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is characterized by the presence of a formyl group at the C6 position of the uracil scaffold. The "monohydrate" designation is chemically significant, indicating the hydration of the reactive aldehyde carbonyl.

## Table 1: Physicochemical Specifications

Property	Specification
IUPAC Name	2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde monohydrate
Common Name	6-Formyluracil monohydrate; Orotaldehyde monohydrate
CAS Number	36327-91-0 (Monohydrate); 135329-97-6 (Anhydrous)
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub> [1][2][3][4][5][6][7][8][9] · H <sub>2</sub> O (or C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub> as gem-diol)
Molecular Weight	158.11 g/mol
Melting Point	~340 °C (Decomposes)
Solubility	Slightly soluble in water, ethanol; Soluble in DMSO, DMF, dilute alkali
pKa	~9.5 (N3-H), ~5.6 (predicted for C6-substituent effects)
Appearance	Off-white to pale yellow crystalline powder

## Structural Insight: The Gem-Diol Equilibrium

Unlike simple aliphatic aldehydes, 6-formyluracil possesses a highly electron-deficient carbonyl carbon due to the resonance effects of the pyrimidine ring. In the presence of water, the equilibrium shifts strongly toward the gem-diol form.

- Anhydrous Form:

(Reactive, often unstable)

- Hydrated Form:

(Stable solid, "Monohydrate")

Researchers must account for this equilibrium when interpreting NMR spectra (absence of typical -CHO signal at 10 ppm in D<sub>2</sub>O) or calculating stoichiometry for condensation reactions.

## Synthesis & Production Protocols

The primary industrial and laboratory route involves the selective oxidation of 6-methyluracil. The Riley oxidation using selenium dioxide ( $\text{SeO}_2$ ) is the most reliable method for converting the activated methyl group to an aldehyde/gem-diol.

### Protocol A: Selective Oxidation of 6-Methyluracil

Objective: Synthesis of 6-formyluracil from 6-methyluracil.

Reagents:

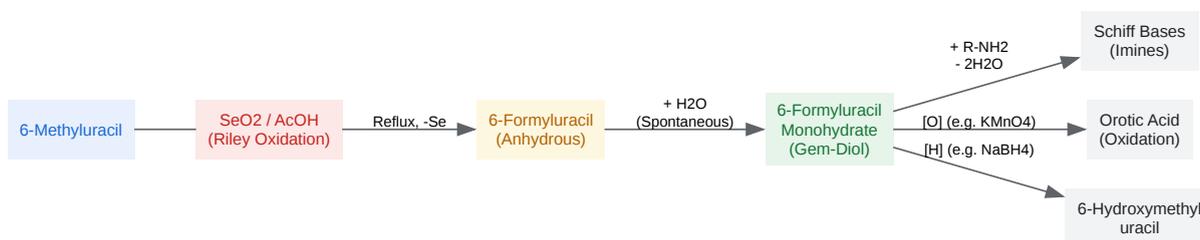
- 6-Methyluracil (1 eq)
- Selenium Dioxide ( $\text{SeO}_2$ ) (1.1 – 1.5 eq)
- Solvent: Glacial Acetic Acid or Dioxane/Water (95:5)
- Reflux setup<sup>[10]</sup>

Step-by-Step Methodology:

- Preparation: Suspend 6-methyluracil (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.
- Oxidant Addition: Add finely powdered  $\text{SeO}_2$  (11-15 mmol) to the suspension.
- Reaction: Heat the mixture to reflux (118 °C) with vigorous stirring. The reaction typically requires 2–4 hours. Monitor by TLC (or disappearance of the methyl signal in NMR).
  - Note: The solution will turn red/black due to the precipitation of elemental selenium ( $\text{Se}^0$ ).
- Filtration: Filter the hot solution through a Celite pad to remove the precipitated selenium metal. Wash the pad with hot acetic acid.
- Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes upon cooling or addition of water.

- Purification: Recrystallize from water or dilute ethanol. The product isolated will be the monohydrate/gem-diol.

## Visualization: Synthesis & Reactivity Workflow



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Figure 1: Synthetic pathway from 6-methyluracil and downstream reactivity network.

## Reactivity & Functionalization

The C6-formyl group serves as a versatile "chemical handle" for diversifying the uracil scaffold.

### Schiff Base Formation (Imine Condensation)

6-Formyluracil reacts readily with primary amines to form Schiff bases. This is the primary route for generating DNA intercalators and enzyme inhibitors.

Protocol:

- Dissolve **6-formyluracil monohydrate** (1 eq) in hot ethanol or DMF.
- Add the primary amine (1.0–1.1 eq).
- Catalysis: Add 1-2 drops of glacial acetic acid to catalyze the dehydration.
- Reflux for 1–3 hours. The product often precipitates upon cooling.
- Yield: Typically 70–90%.

## Redox Transformations

- Oxidation: Treatment with mild oxidants (e.g.,  $\text{Ag}_2\text{O}$  or  $\text{KMnO}_4$ ) converts the aldehyde to Orotic Acid (Vitamin B13), a key biological precursor for pyrimidine nucleotides.
- Reduction: Reduction with Sodium Borohydride ( $\text{NaBH}_4$ ) yields 6-(hydroxymethyl)uracil, a compound investigated for antiviral activity.

## Pharmaceutical Applications

### Antimetabolite Development

6-Formyluracil is a structural analog of thymine and uracil precursors. It acts as a starting material for:

- Thymidylate Synthase Inhibitors: By modifying the C6 position, researchers create steric or electronic mimics that bind irreversibly to the enzyme active site.
- Dihydrofolate Reductase (DHFR) Inhibitors: Condensation with p-aminobenzoylglutamate derivatives yields "non-classical" antifolates.

### DNA Polymerase Inhibition

Derivatives of 6-formyluracil, particularly 6-anilinouracils (synthesized via the Schiff base route followed by reduction), have shown potent inhibitory activity against DNA Polymerase III in Gram-positive bacteria. This makes the scaffold relevant for novel antibiotic research.

### Analytical Characterization

Validating the identity of 6-formyluracil requires careful interpretation of spectral data due to the hydration equilibrium.

### Table 2: Spectral Fingerprints

Technique	Characteristic Signals	Interpretation
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ 9.6–9.8 ppm (s, 1H)	Aldehyde proton (-CHO). Note: In $\text{D}_2\text{O}$ , this signal may shift/vanish due to gem-diol formation.
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ 11.0–11.5 ppm (br s, 2H)	N1-H and N3-H imide protons.
IR (KBr)	1680–1720 $\text{cm}^{-1}$	Strong C=O stretching (Uracil carbonyls + Aldehyde).
IR (KBr)	3200–3400 $\text{cm}^{-1}$	Broad O-H stretch (Water of hydration/Gem-diol OH).
UV-Vis	$\lambda_{\text{max}}$ ~275 nm (pH 7)	Characteristic pyrimidine absorption.

## Handling & Safety (SDS Summary)

- Signal Word:WARNING
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed to prevent uncontrolled hydration or oxidation.
- Stability: Stable under recommended storage conditions. Incompatible with strong oxidizing agents and strong bases.

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